![molecular formula C27H48N2O6 B613726 Boc-asp-ochex dcha CAS No. 200283-00-7](/img/structure/B613726.png)
Boc-asp-ochex dcha
Overview
Description
“Boc-asp-ochex dcha” is a chemical compound with the molecular formula C27H48N2O6 . It is used in research and development .
Synthesis Analysis
The synthesis of “Boc-asp-ochex dcha” involves solid-phase peptide synthesis (SPPS), a method where the peptide intermediates remain attached to the resin . This method is not universally suitable for identifying all the varied problems that may occur during SPPS . Solid-phase sequencing (Edman degradation) of peptide resins is a powerful technique that determines the sequence of the peptide being assembled, and measures the acylation efficiencies achieved in each synthetic cycle .Molecular Structure Analysis
The molecular structure of “Boc-asp-ochex dcha” can be found in various databases such as PubChem , Chemsrc , and ChemicalBook .Physical And Chemical Properties Analysis
“Boc-asp-ochex dcha” has physical and chemical properties that can be found in databases such as PubChem , Chemsrc , and ChemicalBook . These include its molecular weight, density, melting point, and boiling point .Scientific Research Applications
Peptide Synthesis
Boc-asp-ochex dcha is used in the field of peptide synthesis. The Boc (tert-butyloxycarbonyl) group is a commonly used protective group in peptide synthesis. It protects the amino group of amino acids during the synthesis process . In the case of Boc-asp-ochex dcha, the Boc group is protecting the aspartic acid (Asp), allowing for the controlled formation of peptide bonds .
Orthogonal Solid Phase Peptide Synthesis
Boc-asp-ochex dcha can be used in orthogonal solid phase peptide synthesis. This method allows for the synthesis of complex peptides by protecting certain groups while leaving others available for reaction . The Boc group can be selectively removed without affecting other protective groups, making it ideal for this type of synthesis .
Biochemical Research
Boc-asp-ochex dcha can be used in biochemical research, particularly in the study of proteins and peptides. The ability to selectively protect and deprotect certain groups allows for the controlled synthesis of peptides, which can then be used to study protein structure and function .
Pharmaceutical Research
In pharmaceutical research, Boc-asp-ochex dcha can be used in the development of new drugs. Many drugs are based on peptides, and the ability to synthesize these peptides in a controlled manner is crucial for drug development .
Chemical Biology
In the field of chemical biology, Boc-asp-ochex dcha can be used to study biological processes at the molecular level. By synthesizing specific peptides, researchers can study how these peptides interact with other molecules in the cell .
Material Science
In material science, Boc-asp-ochex dcha can be used in the development of new materials. Peptides can self-assemble into a variety of structures, and by controlling the sequence of the peptide, researchers can design new materials with specific properties .
Safety and Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPOQKXUJIYAF-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-asp-ochex dcha |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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